![molecular formula C12H13N3O2 B11611200 (5Z)-2-imino-5-(4-methoxybenzylidene)-1-methylimidazolidin-4-one](/img/structure/B11611200.png)
(5Z)-2-imino-5-(4-methoxybenzylidene)-1-methylimidazolidin-4-one
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Overview
Description
(5Z)-2-Imino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one is a synthetic organic compound belonging to the imidazolidinone family. This compound is characterized by its imidazolidinone core structure, which is substituted with an imino group and a methoxyphenylmethylidene group. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one typically involves the condensation of substituted hippuric acids with aromatic aldehydes. The resulting oxazolones are then converted to the corresponding imidazolones under microwave irradiation in the presence of urea and ammonium acetate . This method provides a relatively efficient and high-yielding route to the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-Imino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted imidazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5Z)-2-Imino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimitotic activity, interacting with cell protein tubulin and microtubules, which are crucial for cell division.
Biological Research: The compound’s cytotoxicity against cancer cell lines, such as human epithelial carcinoma cells, has been evaluated, showing promising results.
Chemical Biology: It serves as a lead compound for the development of new analogs with enhanced biological activities.
Mechanism of Action
The mechanism of action of (5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one involves its interaction with tubulin, a protein that plays a key role in cell division. By binding to tubulin, the compound disrupts the polymerization of microtubules, leading to the cessation of cell division and exhibiting cytostatic effects . This mechanism is similar to that of other antimitotic agents like colchicine.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(4-bromophenyl)methylidene]-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one: This compound has shown high cytotoxicity and a definite cytostatic effect on cancer cells.
Substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles: These compounds exhibit similar biological activities, particularly in inhibiting the activity of enzymes like ALOX15.
Uniqueness
(5Z)-2-Imino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one is unique due to its specific substitution pattern and the presence of both imino and methoxyphenylmethylidene groups, which contribute to its distinct biological activities and potential as a lead compound for further drug development.
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazol-4-one |
InChI |
InChI=1S/C12H13N3O2/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H2,13,14,16)/b10-7- |
InChI Key |
BHLCDHPKQGCPCT-YFHOEESVSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)OC)/C(=O)N=C1N |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)OC)C(=O)N=C1N |
Origin of Product |
United States |
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